![molecular formula C12H15NO B1272190 4-Butyl-1-isocyanato-2-methylbenzene CAS No. 306935-81-9](/img/structure/B1272190.png)
4-Butyl-1-isocyanato-2-methylbenzene
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Overview
Description
“4-Butyl-1-isocyanato-2-methylbenzene” is an organic chemical compound with the molecular formula C12H15NO . It is also known as p-isocyanatobutylbenzene or ICB . The molecular weight of this compound is 189.25 g/mol .
Synthesis Analysis
The synthesis of benzene derivatives like “4-Butyl-1-isocyanato-2-methylbenzene” typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “4-Butyl-1-isocyanato-2-methylbenzene” includes a benzene ring substituted with a butyl group, a methyl group, and an isocyanato group . The InChI representation of this compound isInChI=1S/C12H15NO/c1-3-4-5-11-6-7-12 (13-9-14)10 (2)8-11/h6-8H,3-5H2,1-2H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Butyl-1-isocyanato-2-methylbenzene” include a molecular weight of 189.25 g/mol . Other computed properties include a topological polar surface area of 29.4 Ų, a heavy atom count of 14, and a complexity of 208 .Scientific Research Applications
Polymer Synthesis
Isocyanates like 4-Butyl-1-isocyanato-2-methylbenzene are crucial in the production of polyurethanes (PUs), which are used in a variety of products from foams to adhesives . The compound can act as a monomer that reacts with polyols to form PUs with specific properties tailored for different applications, such as insulation materials, coatings, and elastomers.
Biomedical Applications
In the biomedical field, this compound’s derivatives could be utilized to create biocompatible polymers. These polymers can be engineered into scaffolds for tissue engineering or as matrices for controlled drug delivery systems, leveraging the reactivity of the isocyanate group to form stable urethane links .
Material Science
The unique properties of isocyanates make them suitable for creating specialized coatings with enhanced durability and chemical resistance. Research into bio-based isocyanates, potentially including derivatives of 4-Butyl-1-isocyanato-2-methylbenzene, is particularly promising for developing sustainable materials with a lower environmental impact .
Environmental Science
Isocyanates are being explored for their potential in creating materials that can help in environmental remediation. For instance, they can be used to synthesize absorbents for carbon capture or to create barriers that prevent pollutants from spreading in ecosystems .
Industrial Processes
In industrial settings, 4-Butyl-1-isocyanato-2-methylbenzene can be involved in the synthesis of dyes, surface treatments, and other chemicals where the isocyanate group’s reactivity is harnessed to create complex molecules through electrophilic aromatic substitution reactions .
Agriculture
Energy Production
Research into bio-based polyurethanes may include the use of 4-Butyl-1-isocyanato-2-methylbenzene derivatives to create insulation materials for energy-efficient buildings or components for renewable energy systems, such as wind turbine blades or solar panels .
Pharmaceuticals
In pharmaceutical research, isocyanates are valuable for modifying the properties of active pharmaceutical ingredients or for creating prodrugs—compounds that undergo metabolic conversion to release the active drug. The reactivity of the isocyanate group with various functional groups makes it a versatile tool in drug synthesis and formulation .
Mechanism of Action
Target of Action
The primary target of 4-Butyl-1-isocyanato-2-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of 4-Butyl-1-isocyanato-2-methylbenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring and results in the formation of a substituted benzene ring .
Pharmacokinetics
The compound has a boiling point of 70.0 - 72.0 deg C at 10.00mmHg and a density of 1.0560g/cm3 . It is a slightly brown liquid with a flash point of 66 deg C (150.80 deg F) . These properties may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the action of 4-Butyl-1-isocyanato-2-methylbenzene is the formation of a substituted benzene ring . This occurs due to the electrophilic aromatic substitution reaction that the compound undergoes .
Action Environment
The action of 4-Butyl-1-isocyanato-2-methylbenzene can be influenced by environmental factors such as temperature and pressure due to its physical and chemical properties . For instance, its boiling point and flash point suggest that it can be volatile at high temperatures . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
properties
IUPAC Name |
4-butyl-1-isocyanato-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDVZMFYBGXIBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370878 |
Source
|
Record name | 4-butyl-1-isocyanato-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-1-isocyanato-2-methylbenzene | |
CAS RN |
306935-81-9 |
Source
|
Record name | 4-butyl-1-isocyanato-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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